2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
Description
2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative characterized by a central 1λ⁶,4-benzothiazine-1,1-dione core. Key structural features include:
- A 3-(trifluoromethoxy)phenyl group at the 4-position, introducing steric bulk and electron-withdrawing properties due to the trifluoromethoxy (-OCF₃) substituent.
The trifluoromethoxy group enhances metabolic stability and lipophilicity, which are critical for drug-like properties .
Properties
IUPAC Name |
[1,1-dioxo-4-[3-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c21-20(22,23)29-15-7-5-6-14(12-15)25-13-18(19(26)24-10-3-4-11-24)30(27,28)17-9-2-1-8-16(17)25/h1-2,5-9,12-13H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYMINFUXPHFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the trifluoromethoxy group, and the construction of the benzothiazine core. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of Benzothiazine Core: This can be accomplished through the cyclization of appropriate thioamide and amine precursors under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring and benzothiazine core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Differences :
- Substituents :
- 2-position : Piperidine-1-carbonyl (6-membered ring) vs. pyrrolidine-1-carbonyl (5-membered ring) in the target compound. Piperidine offers greater conformational rigidity.
- 4-position : 3-Methylphenyl (electron-donating -CH₃) vs. 3-(trifluoromethoxy)phenyl (electron-withdrawing -OCF₃).
- Molecular Weight : 400.5 g/mol vs. an estimated ~450–470 g/mol for the target compound (due to the heavier -OCF₃ group).
- Functional Impact :
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h)
Key Differences :
- Core Structure : Thiazole-urea vs. benzothiazine-dione.
- Substituents :
- Shares the 3-(trifluoromethoxy)phenyl group but linked via a urea moiety rather than direct attachment to the heterocyclic core.
- Synthetic Yield: 88.7% for 10h vs.
- Mass Spectrometry : ESI-MS m/z 564.2 [M+H]+ for 10h vs. an estimated higher m/z (~550–600) for the target compound due to its larger benzothiazine-dione scaffold.
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility : Compounds with trifluoromethoxy substituents (e.g., 10h) demonstrate high yields (~88%) , suggesting that the target compound’s synthesis may also be efficient.
- Pharmacokinetic Properties : The pyrrolidine group in the target compound likely enhances solubility compared to piperidine analogs, while the -OCF₃ group balances lipophilicity and stability .
- Target Selectivity : Structural variations at the 2- and 4-positions influence binding to biological targets. For example, urea-linked analogs (e.g., 10h) may target kinases or GPCRs, whereas benzothiazine-diones could interact with ion channels .
Biological Activity
The compound 2-(pyrrolidine-1-carbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has gained attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of benzothiazine derivatives typically involves multi-step reactions that include the formation of the benzothiazine core followed by functionalization. While specific synthetic routes for the target compound are not detailed in the available literature, related compounds have been synthesized using methods such as nucleophilic addition and cyclization reactions involving pyrrole derivatives and various electrophiles .
The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in cancer progression. Notably:
- FOXM1 Inhibition : Recent studies have highlighted the role of FOXM1 as an oncogenic transcription factor in various cancers. Compounds similar to the target molecule have demonstrated significant inhibition of FOXM1 activity in vitro, suggesting that this class of compounds may act through similar pathways .
- Cell Proliferation and Apoptosis : Preliminary data indicate that benzothiazine derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This includes downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| KC12 | FOXM1 | 6.13 | Significant inhibition in MDA-MB-231 cells |
| KC21 | FOXM1 | 10.77 | Moderate inhibition in breast cancer models |
| KC30 | FOXM1 | 12.86 | Comparable potency to established inhibitors |
Case Studies
Several studies have explored the effects of benzothiazine derivatives on cancer cell lines:
- Triple-Negative Breast Cancer (TNBC) : In vitro studies demonstrated that certain benzothiazine derivatives significantly inhibited FOXM1 expression and reduced cell viability in TNBC models. The compounds were shown to decrease migration and invasion capabilities, indicating their potential as therapeutic agents for aggressive breast cancers .
- Other Cancer Types : Research has also indicated that similar compounds exhibit anti-proliferative effects across various cancer types including prostate and lung cancers. The modulation of key signaling pathways involved in tumorigenesis was observed, supporting the versatility of these compounds as potential anticancer agents .
Q & A
Q. What synthetic methodologies are recommended for constructing the benzothiazine-dione core in this compound?
The benzothiazine-dione scaffold can be synthesized via cyclization reactions under acidic or basic conditions. For example, describes a method for pyrrolidine-containing aldehydes using DMF as a solvent, potassium carbonate as a base, and heating at 150°C for 20 hours. Adapting this approach, the trifluoromethoxy phenyl group could be introduced via Suzuki-Miyaura coupling before cyclization. Post-reaction purification involves extraction with ethyl acetate and column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm proton and carbon environments, particularly for distinguishing the pyrrolidine carbonyl and trifluoromethoxy groups. highlights the use of high-temperature NMR (65°C) to resolve complex splitting patterns in heterocycles .
- HRMS : For molecular ion verification (e.g., ±0.0002 Da accuracy as in ) .
- IR Spectroscopy : To identify carbonyl stretches (e.g., 1,1-dione C=O vibrations near 1700–1750 cm⁻¹).
Q. How should researchers purify this compound post-synthesis?
Purification methods include:
- Flash Column Chromatography (FCC) : Use gradients like 19:1 PhMe:EtOAc for polar impurities (as in ) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystalline yields.
Advanced Research Questions
Q. How can researchers optimize the coupling of the pyrrolidine-1-carbonyl group to the benzothiazine-dione core?
Key parameters to test:
- Coupling Agents : Compare EDC/HOBt vs. DCC/DMAP efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates, while THF could reduce side reactions.
- Temperature : Heating at 80–100°C (similar to ’s 150°C protocol for analogous reactions) may accelerate coupling .
- Catalysts : Screen Pd-based catalysts for trifluoromethoxy phenyl integration.
Q. How to resolve discrepancies between calculated and observed HRMS data?
Methodological steps:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out contaminants.
- Isotopic Pattern Analysis : Verify consistency with fluorine (19F) and sulfur (34S) isotopic contributions.
- Instrument Calibration : Recalibrate using a standard (e.g., sodium trifluoroacetate) to address mass drift, as done in .
Q. What strategies mitigate hydrolysis of the trifluoromethoxy group during synthesis?
- Solvent Choice : Aprotic solvents (DMF, DCM) minimize nucleophilic attack. ’s use of DMF for fluorobenzaldehyde reactions is illustrative .
- Temperature Control : Avoid prolonged heating above 100°C.
- Protecting Groups : Temporarily protect the trifluoromethoxy moiety with silyl groups if necessary.
Q. How to analyze contradictory NMR data for the pyrrolidine ring protons?
Advanced approaches include:
- 2D NMR (COSY/HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
- Variable Temperature NMR : Heat samples to 60–80°C (as in ) to reduce rotational barriers and simplify splitting .
- Solvent Screening : Use deuterated DMSO or CDCl₃ to shift specific resonances.
Methodological Considerations Table
| Challenge | Recommended Approach | Reference |
|---|---|---|
| Benzothiazine-dione synthesis | Cyclization with K₂CO₃ in DMF at 150°C for 20 hours | |
| HRMS calibration | Use sodium trifluoroacetate; target ±0.0002 Da accuracy | |
| Purification | FCC with 19:1 PhMe:EtOAc; recrystallization in ethyl acetate/hexane | |
| NMR ambiguity resolution | 2D NMR (HSQC/COSY) and variable-temperature analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
